molecular formula C22H23ClN2O3S B2644099 3-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-4-piperidin-1-ylquinoline CAS No. 895639-89-1

3-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-4-piperidin-1-ylquinoline

Cat. No. B2644099
CAS RN: 895639-89-1
M. Wt: 430.95
InChI Key: SVXXTHYDYNUSNY-UHFFFAOYSA-N
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Description

The compound “3-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-4-piperidin-1-ylquinoline” is a complex organic molecule that contains several functional groups, including a sulfonyl group, a piperidine ring, and a quinoline ring . These functional groups are common in many pharmaceuticals and could potentially confer various biological activities to the compound.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the coupling of a 4-chlorophenyl sulfonyl chloride with a suitable quinoline derivative . The exact method would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonyl group attached to a 4-chlorophenyl ring, an ethoxy group, a piperidine ring, and a quinoline ring . These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfonyl group could potentially increase its polarity, while the aromatic rings could contribute to its stability .

Scientific Research Applications

  • Anticancer Activities : A study by (Solomon, Pundir & Lee, 2019) highlighted the development of 4-aminoquinoline derived sulfonyl analogs designed to enhance anticancer activities. These compounds showed effectiveness against various cancer cell lines, with some demonstrating preferential cancer cell-killing effects.

  • Crystal Structure and Quantum Chemical Studies : The work of (Fatma, Bishnoi, Verma, Singh & Srivastava, 2017) focused on the synthesis of a novel quinoline derivative, analyzing its crystal structure and conducting quantum chemical studies. This research provides insights into the molecular geometry and electronic properties of such compounds.

  • Nanomagnetic Reusable Catalysts : Research by (Ghorbani‐Choghamarani & Azadi, 2015) explored the preparation of functionalized Fe3O4 nanoparticles as novel nanomagnetic reusable catalysts for the synthesis of quinoline derivatives, showcasing potential applications in green chemistry.

  • Pro-apoptotic Effects in Cancer Cells : A study conducted by (Cumaoğlu, Dayan, Agkaya, Ozkul & Ozpozan, 2015) synthesized sulfonamide derivatives that showed significant pro-apoptotic effects on various cancer cell lines, indicating potential for cancer treatment.

  • Electron Transport Materials for OLEDs : The research by (Jeon, Earmme & Jenekhe, 2014) synthesized new electron transport materials with a sulfonyl core for use in phosphorescent organic light-emitting diodes (OLEDs), highlighting applications in electronic devices.

  • Synthesis of Piperidine Structures : In the study by (Brizgys, Jung & Floreancig, 2012), researchers developed a method for synthesizing piperidine structures through oxidative carbon-hydrogen bond functionalizations, contributing to the field of organic synthesis.

Future Directions

Further studies are needed to fully understand the properties and potential applications of this compound. This could include detailed synthesis and characterization studies, investigations into its reactivity, and biological assays to determine its activity against various targets .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-2-28-17-8-11-20-19(14-17)22(25-12-4-3-5-13-25)21(15-24-20)29(26,27)18-9-6-16(23)7-10-18/h6-11,14-15H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXXTHYDYNUSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline

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